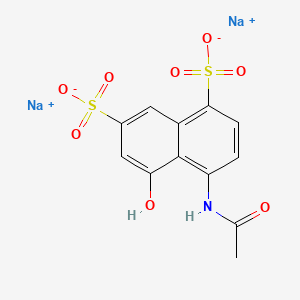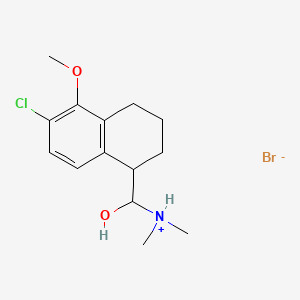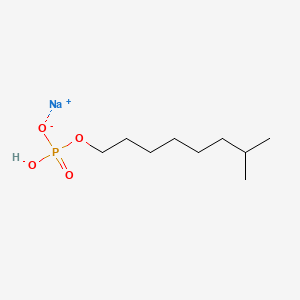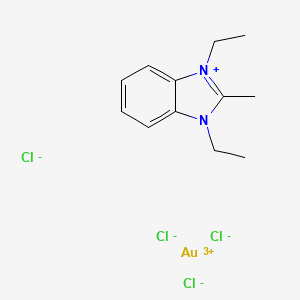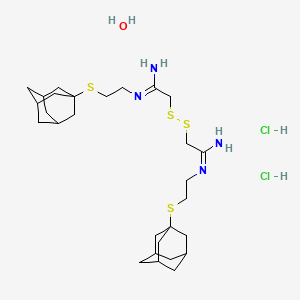
Acetamidine, 2,2'-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate is a complex organic compound with the molecular formula C28-H46-N4-S4.2Cl-H.H2-O and a molecular weight of 656.95 . This compound is known for its unique structure, which includes adamantylthio groups and dithiobis linkages, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves multiple steps. The synthetic route typically starts with the preparation of the adamantylthioethylamine precursor, which is then reacted with acetamidine derivatives under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of disulfide bonds.
Substitution: Nucleophilic substitution reactions can occur at the adamantylthio groups, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets such as enzymes and receptors. The adamantylthio groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s dithiobis linkages are also involved in redox reactions, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate can be compared with similar compounds such as:
2,2’-Dithiobis(N-(1-adamantylmethyl)-acetamidine) dihydrochloride hemihydrate: This compound shares a similar structure but differs in the substitution pattern on the adamantyl group.
Ethanimidamide, 2,2’-dithiobis[N-[2-(tricyclo[3.3.1.13,7]dec-1-ylthio)ethyl]-, dihydrochloride, monohydrate: This compound has a different tricyclic structure, leading to variations in its chemical and biological properties.
Propriétés
Numéro CAS |
64058-80-6 |
|---|---|
Formule moléculaire |
C28H50Cl2N4OS4 |
Poids moléculaire |
657.9 g/mol |
Nom IUPAC |
N'-[2-(1-adamantylsulfanyl)ethyl]-2-[[2-[2-(1-adamantylsulfanyl)ethylimino]-2-aminoethyl]disulfanyl]ethanimidamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C28H46N4S4.2ClH.H2O/c29-25(31-1-3-33-27-11-19-5-20(12-27)7-21(6-19)13-27)17-35-36-18-26(30)32-2-4-34-28-14-22-8-23(15-28)10-24(9-22)16-28;;;/h19-24H,1-18H2,(H2,29,31)(H2,30,32);2*1H;1H2 |
Clé InChI |
LHOVVAOKADDNJH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)SCCN=C(CSSCC(=NCCSC45CC6CC(C4)CC(C6)C5)N)N.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



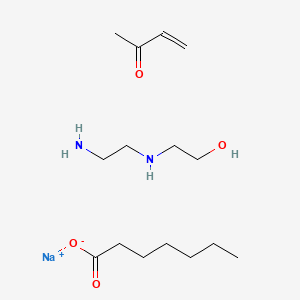

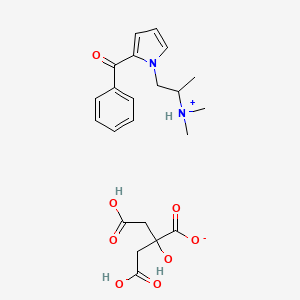
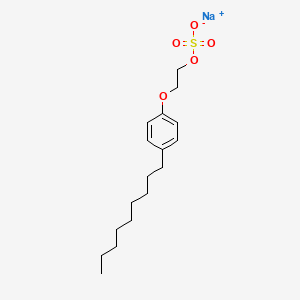
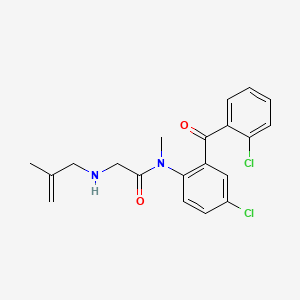
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
